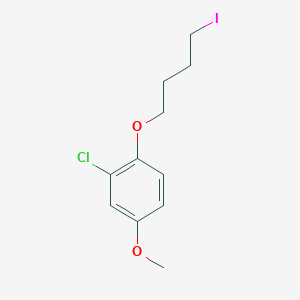

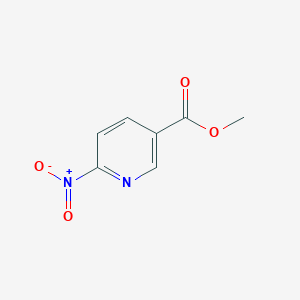

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s molecular formula, its structure, and possibly its weight and other basic physical properties.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Volatile Methoxybenzene Compounds in Grains with Off-Odors : This study identified over 20 volatile methoxybenzene compounds in various grain samples, highlighting the significance of methoxybenzenes in agricultural chemistry, especially in relation to grain odors and potentially food quality (Seitz & Ram, 2000).

Electrochemical Reduction of Chloro-Methoxybenzenes : Investigating the electrochemical behavior of chloro-methoxybenzene compounds like 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene reveals insights into their environmental impact, particularly for compounds considered pollutants (Peverly et al., 2014).

Iodobenzene-Catalyzed Reactions : Studies on iodobenzene-catalyzed preparation of certain compounds, including those with methoxybenzene groups, contribute to the field of synthetic chemistry, offering pathways for creating various derivatives (Moroda & Togo, 2008).

Halogen Bonding in Chemical Structures : Research on halogen bonding, like in 4-halotriaroylbenzenes, provides valuable insights into the structural characteristics of halogenated methoxybenzenes, influencing molecular design in chemistry (Pigge et al., 2006).

Kinetics of Reactions with Methoxybenzenes : Understanding the kinetics of reactions involving methoxybenzene derivatives, such as in the study of 1,2,4-trichlorobenzene and sodium methoxide, has implications in industrial chemistry and synthesis (Wang et al., 2010).

Molluscicidal Agents and Crystal Structure : Studies on compounds like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which involve methoxybenzene structures, contribute to the development of bioactive compounds and enhance understanding of molecular architecture (Duan et al., 2014).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.

Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored or new applications for the compound.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

2-chloro-1-(4-iodobutoxy)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClIO2/c1-14-9-4-5-11(10(12)8-9)15-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJKNAMJOXZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCCCI)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633270 |

Source

|

| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

CAS RN |

73523-71-4 |

Source

|

| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)